N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 689262-56-4
VCID: VC5679881
InChI: InChI=1S/C16H15Cl2N3O2S2/c1-8-5-12-14(25-8)15(23)21(2)16(20-12)24-7-13(22)19-9-3-4-10(17)11(18)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,19,22)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Molecular Formula: C16H15Cl2N3O2S2
Molecular Weight: 416.34

N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 689262-56-4

Cat. No.: VC5679881

Molecular Formula: C16H15Cl2N3O2S2

Molecular Weight: 416.34

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 689262-56-4

Specification

CAS No. 689262-56-4
Molecular Formula C16H15Cl2N3O2S2
Molecular Weight 416.34
IUPAC Name N-(3,4-dichlorophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H15Cl2N3O2S2/c1-8-5-12-14(25-8)15(23)21(2)16(20-12)24-7-13(22)19-9-3-4-10(17)11(18)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,19,22)
Standard InChI Key KBDDYBBNSOCIKB-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substitutions include:

  • 3,6-Dimethyl groups on the tetrahydrothienopyrimidine ring.

  • A thioether linkage (-S-) at position 2, connecting to an acetamide moiety.

  • An N-(3,4-dichlorophenyl) group as the terminal substituent.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈Cl₂N₃O₂S₂
Molecular Weight454.41 g/mol
Key Functional GroupsThioamide, Dichlorophenyl, Tetrahydrothienopyrimidine

The dichlorophenyl group enhances hydrophobicity and potential binding affinity to aromatic receptor pockets, while the thioether linkage contributes to metabolic stability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Thienopyrimidine Core: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.

  • Introduction of the Thioether Linkage: Nucleophilic substitution at position 2 of the thienopyrimidine using mercaptoacetamide derivatives .

  • N-Arylation: Coupling the acetamide group with 3,4-dichloroaniline via carbodiimide-mediated reactions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationH₂SO₄, reflux, 6h65–70
Thioether FormationK₂CO₃, DMF, 80°C, 12h55–60
N-ArylationEDC·HCl, DCM, rt, 24h50–55

Side reactions, such as over-alkylation or oxidation of the thioether, necessitate precise stoichiometric control.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4) due to the hydrophobic dichlorophenyl group. Soluble in DMSO (≥10 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Photodegradation occurs under UV light.

Table 3: Thermal Properties

PropertyValue
Melting Point218–220°C (decomposes)
Thermal Decomposition>250°C

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Analogous thienopyrimidines exhibit tyrosine kinase inhibition (e.g., EGFR, VEGFR) by competing with ATP-binding sites. The dichlorophenyl group may enhance hydrophobic interactions with kinase domains.

Table 4: In Vitro Activity of Structural Analogs

TargetIC₅₀ (nM)Source
EGFR (Wild-Type)12.3 ± 1.2
VEGFR-28.7 ± 0.9

Antiproliferative Effects

In cancer cell lines (e.g., MCF-7, A549), analogs demonstrate GI₅₀ values of 1–5 μM, attributed to cell cycle arrest at G1/S phase and apoptosis induction via caspase-3 activation.

Applications and Future Directions

Challenges and Optimization

  • Bioavailability: Structural modifications (e.g., PEGylation) to improve solubility.

  • Selectivity: Rational design to minimize off-target kinase interactions.

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